1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene
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Overview
Description
1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C12H16Br2. It is a derivative of benzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 2 positions, and four methyl groups are attached at the 3, 4, 5, and 6 positions. This compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene can be synthesized through the bromination of 3,4,5,6-tetramethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The compound can be reduced to form 1,2-bis(methyl)-3,4,5,6-tetramethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 1,2-bis(hydroxymethyl)-3,4,5,6-tetramethylbenzene.
Reduction: Formation of 1,2-bis(methyl)-3,4,5,6-tetramethylbenzene.
Oxidation: Formation of 1,2-bis(carboxylic acid)-3,4,5,6-tetramethylbenzene.
Scientific Research Applications
1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The presence of methyl groups enhances the stability of the intermediate carbocations formed during these reactions, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene: Similar structure but with chlorine atoms instead of bromine.
1,2-Bis(methyl)-3,4,5,6-tetramethylbenzene: Lacks the bromine atoms, making it less reactive.
1,2-Bis(hydroxymethyl)-3,4,5,6-tetramethylbenzene: Contains hydroxyl groups instead of bromine, leading to different reactivity.
Uniqueness
1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene is unique due to the presence of bromine atoms, which confer high reactivity and versatility in organic synthesis. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
1,2-bis(bromomethyl)-3,4,5,6-tetramethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c1-7-8(2)10(4)12(6-14)11(5-13)9(7)3/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXWASLQCIWLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)CBr)CBr)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564309 |
Source
|
Record name | 1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55743-69-6 |
Source
|
Record name | 1,2-Bis(bromomethyl)-3,4,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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